Acetic acid;7-methylnon-3-en-1-ol
Description
Contextualization within the Field of Complex Organic Molecule Synthesis
The synthesis of complex organic molecules is a cornerstone of modern chemistry, with wide-ranging applications in medicine, materials science, and agriculture. Chemists are constantly seeking new and efficient methods to construct elaborate molecular architectures with a high degree of control over their three-dimensional arrangement. numberanalytics.com Branched unsaturated esters serve as important intermediates in these synthetic pathways. Their stereochemistry, or the specific spatial arrangement of their atoms, is a critical factor that chemists must control to produce the desired final product with high purity. numberanalytics.com
The development of catalytic methods has been instrumental in advancing the synthesis of these complex molecules. acs.org Catalysts, particularly those that are chiral, can guide a chemical reaction to favor the formation of one specific stereoisomer over another. hilarispublisher.com This level of control is paramount in fields like pharmacology, where different stereoisomers of a drug can have vastly different biological activities. hilarispublisher.com The synthesis of 7-methylnon-3-en-1-yl acetate (B1210297) and its analogs often employs sophisticated catalytic systems to achieve the desired stereochemical outcome.
Significance of Branched Unsaturated Alcohols and Their Ester Derivatives in Chemical Research
Branched unsaturated alcohols, the precursors to their corresponding ester derivatives, are valuable synthetic intermediates in their own right. The presence of both a hydroxyl (-OH) group and a carbon-carbon double bond allows for a variety of chemical modifications. google.com For instance, the double bond can undergo various addition reactions, while the hydroxyl group can be converted into other functional groups or used to form esters. chemguide.co.uk
The esterification of these alcohols, a reaction that combines the alcohol with a carboxylic acid to form an ester and water, is a fundamental transformation in organic chemistry. chemguide.co.uk This process can be catalyzed by acids or bases and is often reversible. chemguide.co.uk The resulting esters, such as 7-methylnon-3-en-1-yl acetate, are generally less reactive than their parent alcohols but still offer a wide array of possibilities for further chemical manipulation. libretexts.org
The table below provides a summary of key compound types and their significance in organic synthesis.
| Compound Type | Key Structural Features | Significance in Organic Synthesis |
| Branched Unsaturated Alcohols | Carbon chain with branch(es), C=C double bond, -OH group | Versatile intermediates allowing for reactions at both the double bond and the hydroxyl group. google.comrsc.org |
| Branched Unsaturated Esters | Carbon chain with branch(es), C=C double bond, ester group | Important building blocks for complex molecules; the ester group can be hydrolyzed or converted to other functional groups. acs.orgnumberanalytics.com |
| Chiral Catalysts | Asymmetric molecular structure | Enable the synthesis of specific stereoisomers of chiral molecules, which is crucial for biological applications. hilarispublisher.com |
The study of branched unsaturated esters and their synthesis continues to be an active area of research. The development of new and more efficient synthetic methods, particularly those that offer high stereoselectivity, is a key objective for organic chemists. acs.org These efforts are paving the way for the creation of novel and complex molecules with potentially valuable applications across various scientific disciplines.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
90368-75-5 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
acetic acid;7-methylnon-3-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-3-10(2)8-6-4-5-7-9-11;1-2(3)4/h4-5,10-11H,3,6-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
JVZNCGHFYKAZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC=CCCO.CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methylnon 3 En 1 Ol and Its Acetate Derivative
Retrosynthetic Analysis of the 7-Methylnon-3-en-1-ol Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 7-methylnon-3-en-1-ol, the primary disconnections involve the double bond and the carbon skeleton.
The acetate (B1210297) derivative can be readily formed from the parent alcohol, 7-methylnon-3-en-1-ol, through a standard esterification reaction. Therefore, the main synthetic challenge lies in the formation of the alcohol itself. The key structural features of 7-methylnon-3-en-1-ol are the C9 carbon chain, the C3-C4 double bond, the methyl branch at C7, and the primary alcohol at C1.
Several retrosynthetic disconnections can be envisioned:
Disconnection at the C3-C4 double bond: This suggests an olefination reaction, such as a Wittig reaction or olefin metathesis, as the key step to form the alkene.
Disconnection adjacent to the methyl group: This points towards the use of an organometallic reagent, like a Grignard or organolithium reagent, to introduce the branched alkyl fragment.
Disconnection of the alkyne precursor: An alternative strategy involves the synthesis of a corresponding alkyne, which can then be selectively reduced to the desired alkene.
These disconnections lead to the exploration of various synthetic methodologies, which are discussed in the following sections.
Carbon-Carbon Bond Forming Reactions for the Alkyl Chain Construction
The construction of the nine-carbon chain with the specific branching and unsaturation is the cornerstone of the synthesis. Several powerful carbon-carbon bond-forming reactions can be employed.
Olefin Metathesis Strategies in Stereocontrolled Synthesis
Olefin metathesis is a powerful reaction that involves the redistribution of alkene bonds, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. mdpi.com Cross-metathesis (CM) is particularly relevant for the synthesis of 7-methylnon-3-en-1-ol.
A plausible cross-metathesis approach would involve the reaction of two simpler alkenes. For instance, the reaction between 1-penten-1-ol (or a protected derivative) and 4-methyl-1-hexene (B165699) in the presence of a Grubbs or Hoveyda-Grubbs catalyst could potentially form the desired product. The stereochemistry of the resulting double bond (E vs. Z) can often be influenced by the choice of catalyst and reaction conditions.
Table 1: Potential Reactants for Olefin Metathesis
| Reactant 1 | Reactant 2 | Catalyst Example |
|---|
Note: The efficiency and stereoselectivity of the reaction would need to be optimized experimentally.
Wittig Reactions and Related Olefination Processes
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). lumenlearning.commasterorganicchemistry.com This reaction is highly versatile and can provide good control over the location of the newly formed double bond. wikipedia.org
To synthesize 7-methylnon-3-en-1-ol via a Wittig reaction, one could react a C3 aldehyde with a C6 phosphonium ylide. The retrosynthetic disconnection would be at the C3-C4 double bond.
Aldehyde component: Propanal
Ylide component: Prepared from 4-methylhexyltriphenylphosphonium bromide.
The ylide is generated by treating the corresponding phosphonium salt with a strong base. The nature of the substituents on the ylide can influence the stereochemical outcome of the reaction. organic-chemistry.org Non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. wikipedia.org
Table 2: Wittig Reaction Components for 7-Methylnon-3-en-1-ol Synthesis
| Carbonyl Compound | Phosphonium Ylide Precursor |
|---|
Alkyne Chemistry and Reduction Pathways
An alternative approach involves the initial construction of a C9 alkyne, followed by a stereoselective reduction to the desired alkene. The synthesis of a related compound, 5-methylnon-3-yn-1-ol, has been described, which can serve as a blueprint. chegg.com
The synthesis of the alkyne backbone can be achieved through the coupling of an alkynylide with an appropriate alkyl halide. For instance, the lithium acetylide of 1-butyne (B89482) could be reacted with 1-bromo-3-methylpentane.
Once the alkyne is formed, it can be reduced to the alkene. The choice of reducing agent determines the stereochemistry of the double bond:
Z-alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) will yield the cis-alkene.
E-alkene: Dissolving metal reduction, such as with sodium in liquid ammonia, will produce the trans-alkene.
Grignard or Organolithium Additions for Chain Elongation
Grignard and organolithium reagents are powerful nucleophiles used to form new carbon-carbon bonds. youtube.comyoutube.com They can be employed to construct the carbon skeleton of 7-methylnon-3-en-1-ol in a stepwise manner.
One possible strategy involves the reaction of a Grignard reagent with an epoxide. For example, the Grignard reagent derived from 1-bromo-4-methylhexane (B13197035) could be reacted with propylene (B89431) oxide. This would form the carbon skeleton and introduce a hydroxyl group. Subsequent dehydration and isomerization steps would be necessary to install the double bond at the C3 position.
Alternatively, a Grignard reagent can be added to an aldehyde or ketone. khanacademy.orgyoutube.com For instance, the addition of a propyl Grignard reagent to 4-methylhex-2-enal (B13546520) could potentially lead to the desired alcohol after a 1,2-addition. However, controlling regioselectivity (1,2- vs. 1,4-addition) can be a challenge.
Functional Group Transformations to the Primary Alcohol Moiety
The final step in the synthesis of the target molecule is often the establishment of the primary alcohol functional group. If the chosen synthetic route does not directly yield the alcohol, a functional group transformation will be necessary.
If the synthesis results in an ester or another carboxylic acid derivative, it can be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Aldehydes can be reduced to primary alcohols using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄).
Once 7-methylnon-3-en-1-ol is obtained, it can be readily converted to its acetate derivative, acetic acid;7-methylnon-3-en-1-ol, through esterification. This is typically achieved by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 7-Methylnon-3-en-1-ol |
| This compound |
| 1-Penten-1-ol |
| 4-Methyl-1-hexene |
| Propanal |
| (4-methylhexyl)triphenylphosphonium bromide |
| 5-Methylnon-3-yn-1-ol |
| 1-Butyne |
| 1-Bromo-3-methylpentane |
| Lindlar's catalyst |
| 1-Bromo-4-methylhexane |
| Propylene oxide |
| 4-Methylhex-2-enal |
| Lithium aluminum hydride |
| Sodium borohydride |
| Acetic anhydride |
| Acetyl chloride |
| Pyridine |
Esterification Protocols for the Formation of 7-Methylnon-3-en-1-yl Acetate
The conversion of 7-methylnon-3-en-1-ol to its acetate ester, 7-methylnon-3-en-1-yl acetate, is a critical transformation. This is typically achieved through esterification, a reaction that can be approached via several methodologies.
Direct Esterification Methods
Direct esterification involves the reaction of the alcohol, 7-methylnon-3-en-1-ol, with acetic acid. This reaction is generally catalyzed by a strong acid and is reversible. To drive the reaction towards the formation of the ester, it is common practice to remove the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.
Key parameters influencing the yield and reaction rate of direct esterification include the choice of catalyst, reaction temperature, and the molar ratio of the reactants. While specific studies on 7-methylnon-3-en-1-ol are not prevalent in publicly accessible literature, general principles of Fischer esterification for long-chain unsaturated alcohols can be applied. For instance, using an excess of the carboxylic acid can help to ensure complete conversion of the more valuable alcohol. sciencemadness.org
Table 1: General Parameters for Direct Esterification of Long-Chain Alcohols
| Parameter | Typical Conditions | Rationale |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Provides the necessary acidic environment to protonate the carboxylic acid, making it more electrophilic. |
| Reactant Ratio | Excess carboxylic acid | Drives the equilibrium towards the product side and ensures complete consumption of the alcohol. sciencemadness.org |
| Solvent | Toluene, Hexane | Forms an azeotrope with water, facilitating its removal. sciencemadness.org |
| Temperature | Reflux temperature of the solvent | Provides the necessary activation energy for the reaction. |
Transesterification Approaches
Transesterification offers an alternative route to 7-methylnon-3-en-1-yl acetate. This method involves the reaction of 7-methylnon-3-en-1-ol with an acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst. A significant advantage of using vinyl acetate is the formation of acetaldehyde (B116499) as a byproduct, which is volatile and can be easily removed, thus driving the reaction to completion.
Lipases are commonly employed as biocatalysts in transesterification reactions, offering high selectivity and milder reaction conditions compared to chemical catalysts. mdpi.com The choice of lipase (B570770) can be crucial for achieving high conversion and enantioselectivity, particularly if the starting alcohol is chiral.
Table 2: Comparison of Acyl Donors in Transesterification
| Acyl Donor | Byproduct | Advantages | Disadvantages |
| Ethyl Acetate | Ethanol | Readily available, low cost. | Reversible reaction, may require removal of ethanol. |
| Vinyl Acetate | Acetaldehyde | Irreversible reaction due to tautomerization of the vinyl alcohol byproduct. mdpi.com | More expensive than ethyl acetate. |
Development of Catalytic Systems for Enhanced Synthetic Efficiency
The development of efficient catalytic systems is paramount for the industrial production of esters like 7-methylnon-3-en-1-yl acetate. Research in this area focuses on improving catalyst activity, selectivity, and reusability, while also considering environmentally benign processes.
For direct esterification, solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, offer advantages over homogeneous catalysts like sulfuric acid. Solid catalysts are easily separated from the reaction mixture, reducing downstream processing and minimizing corrosion issues. They can also be recycled and reused, contributing to a more sustainable process.
In the realm of biocatalysis, the immobilization of lipases on solid supports is a key strategy to enhance their stability and reusability. Immobilized lipases can be used in various reactor configurations, including packed-bed reactors for continuous production. mdpi.com The choice of support material and immobilization technique can significantly impact the catalyst's performance.
Recent advancements also include the use of palladium catalysts for the carbonylation of alcohols, which represents a sustainable alternative for the synthesis of acetates. mdpi.com This method avoids the use of halogenated substrates and strong acids. mdpi.com
Table 3: Overview of Catalytic Systems for Esterification
| Catalyst Type | Examples | Advantages |
| Homogeneous Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid | High activity. |
| Solid Acid Catalysts | Ion-exchange resins, Zeolites | Easy separation, reusable, less corrosive. |
| Biocatalysts (Lipases) | Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL) | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com |
| Transition Metal Catalysts | Palladium complexes | Sustainable route, avoids harsh reagents. mdpi.com |
Stereoselective Synthesis and Chirality in 7 Methylnon 3 En 1 Yl Acetate Chemistry
Analysis of Stereogenic Centers and Geometric Isomerism (E/Z)
The chemical structure of 7-methylnon-3-en-1-ol, the precursor alcohol to 7-methylnon-3-en-1-yl acetate (B1210297), contains two key stereochemical elements that must be controlled during its synthesis. The first is a stereogenic center located at the seventh carbon atom (C7). The presence of four different substituents (a hydrogen atom, a methyl group, an ethyl group, and a propyl chain connected to the C3-C4 double bond) at C7 results in the existence of two enantiomers: (R)-7-methylnon-3-en-1-ol and (S)-7-methylnon-3-en-1-ol.
Therefore, the complete stereochemical description of 7-methylnon-3-en-1-ol requires the specification of both the configuration at the C7 stereocenter and the geometry of the C3-C4 double bond. This leads to a total of four possible stereoisomers:
(R,E)-7-methylnon-3-en-1-ol
(S,E)-7-methylnon-3-en-1-ol
(R,Z)-7-methylnon-3-en-1-ol
(S,Z)-7-methylnon-3-en-1-ol
The corresponding acetates would be the respective esters of these four stereoisomeric alcohols. The successful stereoselective synthesis of a single, desired stereoisomer of 7-methylnon-3-en-1-yl acetate necessitates the use of synthetic methods that can control both the enantioselectivity at C7 and the diastereoselectivity of the C3-C4 double bond formation.
Enantioselective Approaches to 7-Methylnon-3-en-1-ol
The establishment of the chiral center at C7 with a specific configuration is a critical step in the synthesis of enantiomerically pure 7-methylnon-3-en-1-ol. Several powerful strategies in asymmetric synthesis can be employed to achieve this goal.
Asymmetric Catalytic Hydrogenation of Precursor Olefins
Asymmetric catalytic hydrogenation is a highly efficient method for the enantioselective reduction of prochiral double bonds to create stereogenic centers. In the context of synthesizing 7-methylnon-3-en-1-ol, a suitable precursor would be an unsaturated ketone. For instance, the asymmetric hydrogenation of 7-methylnon-3-en-5-one could be envisioned. While direct hydrogenation of this specific substrate is not extensively documented, analogous transformations provide a strong precedent. The transition metal-catalyzed asymmetric hydrogenation of prochiral ketones is a well-established and economically viable method for producing optically enriched chiral alcohols, which are valuable building blocks for various biologically active compounds. organic-chemistry.org
A biocatalytic approach could also be employed, using enzymes such as ene-reductases from the "Old Yellow Enzyme" (OYE) family. These enzymes are known to catalyze the asymmetric reduction of α,β-unsaturated aldehydes and ketones with high enantioselectivity. For example, the reduction of citral (B94496) (a mixture of E- and Z-isomers) to (R)- or (S)-citronellal has been achieved with high enantiomeric excess using different OYEs. acs.orgnih.gov This suggests that a precursor like 7-methylnon-2-en-1-ol or a related unsaturated aldehyde could be a substrate for an ene-reductase to establish the chirality at C7, followed by further synthetic manipulations to arrive at the target molecule.
Chiral Auxiliary-Mediated Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.orgnih.gov After the desired stereocenter has been created, the auxiliary is removed. This strategy offers a reliable and predictable way to control stereochemistry.
For the synthesis of 7-methylnon-3-en-1-ol, a chiral auxiliary could be used to direct a conjugate addition reaction to an α,β-unsaturated system, thereby establishing the C7 stereocenter. A plausible approach would involve the conjugate addition of an ethyl cuprate (B13416276) reagent to an α,β-unsaturated amide derived from a chiral amine, such as (S,S)-(+)-pseudoephedrine. nih.gov The chiral auxiliary would shield one face of the double bond, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the amide and reduction of the resulting carboxylic acid would yield the desired enantiomer of 7-methylnonan-1-ol, which could then be further elaborated to introduce the C3-C4 double bond.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Reference |
| (S,S)-(+)-Pseudoephedrine | Diastereoselective alkylation and conjugate addition to amides | nih.gov |
| Evans' Oxazolidinones | Diastereoselective alkylations, aldol (B89426) reactions, and conjugate additions | acs.org |
| Camphorsultam | Diastereoselective Diels-Alder reactions and alkylations | nih.gov |
Organocatalytic Strategies for Stereoselection
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, ureas, and squaramides are examples of organocatalysts that can activate substrates and control the stereochemical outcome of a reaction.
An organocatalytic approach to establishing the C7 stereocenter of 7-methylnon-3-en-1-ol could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone. For example, a chiral secondary amine catalyst, such as a Jørgensen-Hayashi catalyst, could be used to catalyze the addition of a pro-nucleophile to an enal, proceeding through a chiral iminium ion intermediate. This would allow for the enantioselective formation of a carbon-carbon bond at the γ-position relative to the carbonyl group, which corresponds to the C7 position in a suitable precursor. The development of organocatalytic methods for the direct asymmetric γ-functionalization of α,β-unsaturated aldehydes has been reported, providing a viable pathway to chiral building blocks.
Diastereoselective Control in Carbon-Carbon Bond Formation
Once the C7 stereocenter is established, the next crucial step is the diastereoselective formation of the C3-C4 double bond with the desired (E) or (Z) geometry. The pre-existing chirality at C7 can influence the stereochemical outcome of this bond formation through substrate-controlled diastereoselectivity.
Substrate-Controlled Diastereoselectivity
Substrate-controlled diastereoselectivity relies on the existing stereocenter(s) in a molecule to direct the approach of a reagent to a reactive site. In the synthesis of 7-methylnon-3-en-1-ol, a chiral aldehyde precursor containing the C7 stereocenter could be subjected to an olefination reaction. The stereochemical outcome of the olefination would be influenced by the steric and electronic properties of the chiral substrate.
Several olefination reactions are known for their ability to control the geometry of the newly formed double bond. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of (E)-alkenes, while modifications such as the Still-Gennari olefination provide access to (Z)-alkenes. youtube.com The Julia-Kocienski olefination is another powerful tool that can be tuned to favor either the (E) or (Z) isomer. organic-chemistry.orgacs.org
For instance, the reaction of a chiral aldehyde, such as (R)-2-methylbutanal (a fragment of the target molecule), with a suitable phosphonate (B1237965) ylide in an HWE reaction would be expected to yield the corresponding (E)-alkene with some degree of diastereoselectivity. The Felkin-Anh model can often be used to predict the preferred direction of nucleophilic attack on a chiral aldehyde, which in turn would influence the diastereomeric ratio of the resulting alkene. bham.ac.uk By carefully selecting the olefination reagent and reaction conditions, it is possible to maximize the formation of the desired (E) or (Z) isomer of 7-methylnon-3-en-1-ol.
Table 2: Common Olefination Reactions for E/Z-Selective Synthesis
| Olefination Reaction | Predominant Isomer | Key Features | Reference |
| Horner-Wadsworth-Emmons | (E) | Uses stabilized phosphonate ylides. | youtube.com |
| Still-Gennari Olefination | (Z) | A modification of the HWE reaction using electron-withdrawing groups on the phosphonate. | youtube.com |
| Julia-Kocienski Olefination | (E) or (Z) | Can be tuned by modifying the heterocyclic sulfone and reaction conditions. | organic-chemistry.orgacs.org |
| Wittig Reaction | (E) or (Z) | Stereochemical outcome depends on the stability of the ylide. |
Reagent-Controlled Diastereoselectivity
The creation of the chiral center at the C7 position with a specific (R)- or (S)-configuration is a critical step in the synthesis of 7-methylnon-3-en-1-yl acetate. Reagent-controlled methods, where a chiral reagent or auxiliary directs the stereochemical outcome of a reaction, are paramount for achieving high diastereoselectivity. These strategies introduce the required chirality by creating a diastereomeric transition state with a significant energy difference, favoring the formation of one diastereomer over the other.
Several powerful asymmetric reactions can be employed for this purpose. nih.govresearchgate.net For instance, the synthesis can be designed to involve an asymmetric reduction of a ketone precursor or an asymmetric alkylation. The use of chiral auxiliaries, such as those derived from Evans' oxazolidinones, is a well-established method. mdpi.com In this approach, a prochiral substrate is covalently bonded to the chiral auxiliary. The steric hindrance provided by the auxiliary then directs the attack of a reagent from a specific face, leading to the formation of a new stereocenter with high predictability. mdpi.com After the reaction, the auxiliary can be cleaved and recovered.
Another key strategy involves enzyme-catalyzed reactions. Lipases, for example, can be used for the kinetic resolution of a racemic alcohol or acetate precursor. researchgate.net In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the reacted product. Similarly, asymmetric epoxidation (e.g., Sharpless epoxidation) or asymmetric dihydroxylation (AD) of an appropriate unsaturated precursor can establish the stereochemistry early in the synthetic route, which is then carried through subsequent steps. researchgate.net
The choice of reagent directly influences the stereochemical outcome, as illustrated in the table below, which summarizes common approaches to reagent-controlled diastereoselectivity applicable to pheromone synthesis.
Table 1: Overview of Reagent-Controlled Diastereoselective Methods in Pheromone Synthesis
| Method | Reagent/Catalyst Type | Principle of Stereocontrol | Typical Application |
| Chiral Auxiliary | Evans' Oxazolidinones | Steric hindrance from the auxiliary directs incoming reagents to one face of the molecule. mdpi.com | Asymmetric alkylation to set the C7 methyl group. |
| Enzymatic Resolution | Lipases (e.g., PPL, PCL) | Selective acylation or hydrolysis of one enantiomer in a racemic mixture. researchgate.net | Resolution of a racemic 7-methylnon-3-en-1-ol precursor. |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts (e.g., BINAP-Ru) | Coordination of the metal to the substrate creates a chiral environment for hydrogen addition. | Reduction of a ketone to a specific secondary alcohol. |
| Asymmetric Dihydroxylation (AD) | Sharpless AD-mix (OsO₄, chiral ligand) | Ligand-accelerated catalysis directs the formation of a diol with a specific stereochemistry from an alkene. researchgate.net | Introduction of chiral centers from a precursor alkene. |
Stereoselective Alkene Formation
The geometry of the C3-C4 double bond, whether cis (Z) or trans (E), is critical for the biological function of 7-methylnon-3-en-1-yl acetate. Several synthetic methods offer control over alkene stereochemistry. researchgate.net
The Wittig reaction is a classical method for forming carbon-carbon double bonds from a carbonyl compound and a phosphonium (B103445) ylide. organic-chemistry.org Unstabilized ylides (where the group attached to the negatively charged carbon is an alkyl group) generally lead to the formation of (Z)-alkenes with high selectivity. organic-chemistry.org This is because the reaction proceeds through a kinetically controlled pathway involving a syn-oxaphosphetane intermediate, which rapidly collapses to form the Z-alkene. masterorganicchemistry.com However, a significant drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to separate from the desired product. nih.gov
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs phosphonate carbanions. youtube.com The standard HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity arises from the equilibration of intermediates to the more stable anti-oxaphosphetane. nrochemistry.com However, modifications to the HWE reaction, such as the Still-Gennari modification, utilize phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) in polar aprotic solvents. These conditions accelerate the elimination from the syn-oxaphosphetane intermediate, leading to excellent (Z)-selectivity. nrochemistry.com
More recently, olefin metathesis has emerged as a powerful and efficient tool for stereoselective alkene synthesis. nih.gov The development of ruthenium-based catalysts with specific ligand designs allows for high selectivity for either (Z) or (E) isomers. nih.govucl.ac.uk For the synthesis of (Z)-alkenes, ruthenium catalysts bearing cyclometalated NHC ligands have demonstrated high efficiency and functional group tolerance, providing a valuable alternative to traditional methods. nih.govucl.ac.uk
Table 2: Comparison of Methods for Stereoselective Alkene Formation
| Reaction | Reagents | Typical Selectivity | Advantages | Disadvantages |
| Wittig Reaction | Aldehyde/Ketone + Unstabilized Phosphonium Ylide (e.g., from Ph₃P⁺R Br⁻ + n-BuLi) | High Z-selectivity organic-chemistry.org | Well-established, high Z-selectivity with unstabilized ylides. | Stoichiometric triphenylphosphine oxide byproduct can be difficult to remove. nih.gov |
| Horner-Wadsworth-Emmons (HWE) | Aldehyde/Ketone + Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂R' + NaH) | High E-selectivity wikipedia.org | Water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.org | Standard conditions favor the E-isomer. |
| HWE (Still-Gennari Mod.) | Aldehyde/Ketone + EWG-Phosphonate (e.g., (CF₃CH₂O)₂P(O)CH₂R') + KHMDS/18-crown-6 | High Z-selectivity nrochemistry.com | Provides access to Z-alkenes with high stereocontrol. | Requires specialized phosphonate reagents and specific reaction conditions. |
| Z-Selective Olefin Metathesis | Two terminal alkenes + Z-selective Ru-catalyst | High Z-selectivity nih.gov | Catalytic, high efficiency, excellent functional group tolerance. ucl.ac.uk | Catalyst cost can be a factor. |
Advanced Spectroscopic and Chromatographic Methods for Stereoisomer Differentiation
Once the stereoselective synthesis is complete, it is essential to confirm the stereochemical purity of the 7-methylnon-3-en-1-yl acetate. This requires advanced analytical techniques capable of distinguishing between subtle differences in the three-dimensional structure of the stereoisomers.
Chromatographic methods are central to separating stereoisomers. Chiral Gas Chromatography (GC) is a powerful tool for analyzing volatile compounds like pheromone acetates. gcms.cz Separation is achieved using capillary columns coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative. elementlabsolutions.comchromatographyonline.com The chiral cavities of the cyclodextrin interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. gcms.cz For diastereomers, separation can often be achieved on standard, non-chiral GC columns due to their different physical properties, although chiral columns can provide enhanced resolution. Supercritical fluid chromatography (SFC) has also proven effective for the chiral separation of some pheromones, offering rapid analysis times. nih.gov
Spectroscopic methods , particularly Nuclear Magnetic Resonance (NMR) spectroscopy , provide detailed structural information. While the NMR spectra of enantiomers in an achiral solvent are identical, diastereomers have distinct spectra. For 7-methylnon-3-en-1-yl acetate, the Z and E diastereomers will show different chemical shifts and coupling constants for the vinylic protons (H3 and H4) and adjacent carbons (C3 and C4). acs.orgacs.orgresearchgate.net The coupling constant (J-value) between the vinylic protons is typically smaller for the Z-isomer (~10-12 Hz) compared to the E-isomer (~15-18 Hz).
To distinguish between enantiomers using NMR, chiral derivatizing agents or chiral solvating agents can be used. These agents react with or form a complex with the enantiomers, converting them into diastereomeric species that can be distinguished by NMR. acs.org Furthermore, advanced NMR techniques like 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm the geometry of the double bond by observing through-space correlations between the vinylic protons and the adjacent alkyl protons. acs.org
Table 3: Analytical Methods for Stereoisomer Differentiation
| Technique | Method | Information Provided | Application to 7-Methylnon-3-en-1-yl Acetate |
| Gas Chromatography (GC) | Chiral Stationary Phase (e.g., β-cyclodextrin) | Separation and quantification of enantiomers and diastereomers. gcms.czchromatographyonline.com | Determination of enantiomeric excess (ee) of the (R)- vs. (S)-isomer and diastereomeric ratio (dr) of the Z- vs. E-isomer. |
| ¹H NMR Spectroscopy | Chemical Shift (δ) and Coupling Constants (J) | Differentiation of diastereomers (Z vs. E). acs.org | The H3-H4 coupling constant distinguishes the Z and E isomers. |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Differentiation of diastereomers (Z vs. E). nih.gov | The chemical shifts of the allylic carbons (C2 and C5) are different for the Z and E isomers. |
| NMR with Chiral Auxiliaries | Chiral Derivatizing or Solvating Agents | Differentiation and quantification of enantiomers. acs.org | Formation of diastereomeric complexes allows for the determination of enantiomeric purity by integrating distinct signals. |
| NOESY/EXSY NMR | Nuclear Overhauser Effect | Confirmation of alkene geometry through spatial proximity of protons. acs.org | A NOE correlation between vinylic and allylic protons confirms the stereochemistry of the double bond. |
Reaction Mechanisms and Mechanistic Investigations of 7 Methylnon 3 En 1 Ol and Its Acetate
Mechanistic Pathways of Key Synthetic Transformations
The formation of the 3-ene functionality in 7-methylnon-3-en-1-ol would most likely be achieved through a Wittig reaction or a Horner-Wadsworth-Emmons (HWE) reaction.
In a hypothetical Wittig approach, a phosphonium (B103445) ylide would react with an aldehyde. The mechanism proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. The nature of the substituents on the ylide plays a crucial role in the stereochemical outcome of the reaction.
The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes, particularly favoring the (E)-isomer. This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone. The mechanism is thought to proceed through the formation of a β-alkoxy sulfone, which then undergoes a Smiles rearrangement and subsequent elimination to yield the alkene.
Understanding Regioselectivity in Olefin Functionalization
The position of the double bond at C-3 is a key feature of the target molecule. In the context of a Wittig or HWE reaction, the regioselectivity is predetermined by the choice of the aldehyde and the ylide. For instance, to form the C3-C4 double bond, one could envision the reaction between propanal and a C7-phosphonium ylide derived from a 4-methyl-1-haloalkane. The regiochemistry of the double bond is therefore precisely controlled by the synthetic design.
Elucidation of Stereoselectivity Origins in Asymmetric Reactions
Achieving the desired stereochemistry at the C-7 chiral center and the C-3 double bond is a primary challenge.
For the double bond geometry , the stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium ylide.
Non-stabilized ylides (with alkyl or H substituents) typically lead to the formation of (Z)-alkenes under salt-free conditions, proceeding through a kinetically controlled pathway.
Stabilized ylides (with electron-withdrawing groups like esters or ketones) generally favor the formation of (E)-alkenes via a thermodynamically controlled pathway where the intermediates can equilibrate to the more stable trans-oxaphosphetane.
The Schlosser modification of the Wittig reaction can be employed to obtain (E)-alkenes from non-stabilized ylides by using a strong base at low temperatures to deprotonate the betaine (B1666868) intermediate.
The Julia-Kocienski olefination is well-regarded for its high (E)-selectivity, which arises from the thermodynamic stability of the intermediates in the reaction pathway.
For the chiral center at C-7 , an asymmetric synthesis approach would be necessary. This could involve the use of a chiral starting material, such as a derivative of citronellal, or the application of an asymmetric catalytic reaction. For example, an asymmetric Grignard reaction or an asymmetric reduction of a corresponding ketone could establish the stereochemistry at the C-7 position. The precise elucidation of stereoselectivity would require detailed experimental and computational studies, which are not currently available for this specific compound.
Kinetic and Thermodynamic Parameters Governing Reaction Outcomes
The stereoselectivity of the olefination reactions is a direct consequence of the kinetic and thermodynamic control of the reaction pathways.
| Reaction Condition | Controlling Factor | Predominant Isomer |
| Wittig (Non-stabilized ylide, salt-free) | Kinetic Control | (Z)-alkene |
| Wittig (Stabilized ylide) | Thermodynamic Control | (E)-alkene |
| Schlosser Modification (Wittig) | Thermodynamic Control | (E)-alkene |
| Julia-Kocienski Olefination | Thermodynamic Control | (E)-alkene |
This table is based on general principles of the respective reactions, as specific data for 7-methylnon-3-en-1-ol is unavailable.
The preference for kinetic or thermodynamic control is influenced by factors such as the reaction temperature, the nature of the solvent, and the presence of additives like lithium salts. For instance, in the Wittig reaction, the presence of lithium salts can promote the equilibration of intermediates, leading to a higher proportion of the thermodynamically more stable (E)-alkene. A detailed quantitative analysis of the kinetic and thermodynamic parameters, such as activation energies and equilibrium constants, would necessitate dedicated experimental studies for the synthesis of 7-methylnon-3-en-1-ol.
Computational Chemistry and Theoretical Studies on Branched Unsaturated Alcohols and Esters
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, providing a detailed picture of the molecule's stability and reactivity. For a compound such as acetic acid;7-methylnon-3-en-1-ol, DFT calculations are instrumental in understanding its fundamental electronic characteristics.
Detailed research findings from DFT studies on analogous ester and alcohol systems reveal key electronic parameters. researchgate.net These calculations typically involve optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, various electronic properties are determined. Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.
Other important parameters derived from DFT calculations include the electrostatic potential (ESP), which maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.net This is critical for understanding intermolecular interactions. Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. mdpi.comnih.gov For instance, in the esterification of glycerol (B35011) with acetic acid, DFT calculations at the M06-2X/6-311+G(d,p) level were used to locate the most stable structures of reactants and products, providing a thermodynamic basis for the reaction's feasibility. nih.gov
Table 1: Key Electronic Parameters from DFT Calculations This table outlines typical quantum chemical parameters that would be calculated for this compound using DFT methods, based on studies of similar molecules. researchgate.netmdpi.comnih.gov
| Parameter | Symbol | Description | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | μ | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |
| Chemical Hardness | η | Resistance to change in electron distribution. | (ELUMO - EHOMO) / 2 |
| Electronegativity | χ | Ability to attract electrons. | -(EHOMO + ELUMO) / 2 |
| Electrophilicity Index | ω | A measure of the energy lowering upon accepting electrons. | Predicts electrophilic character. |
Note: The values in this table are descriptive and would be specifically quantified through DFT calculations for the target molecule.
Molecular Modeling and Conformational Analysis of the Compound
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of flexible molecules like this compound. researchgate.net A molecule's conformation, which describes the spatial arrangement of its atoms, significantly influences its physical properties and biological activity. libretexts.org The presence of multiple single bonds in the 7-methylnon-3-enyl chain allows for rotation, leading to numerous possible conformations, or rotamers. lumenlearning.com
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformations. researchgate.netgoogle.com This is achieved by rotating specific dihedral angles and calculating the energy of each resulting structure. The results are often visualized in a potential energy diagram, which plots energy against the dihedral angle. libretexts.org For acyclic molecules, staggered conformations, where substituents are as far apart as possible, are generally more stable (lower in energy) than eclipsed conformations, where they are aligned. libretexts.org The energy difference is attributed to torsional strain (repulsion between bonding electrons) and steric strain (repulsion between bulky groups). lumenlearning.com
In the case of this compound, key dihedral angles for analysis would include those around the C-C bonds of the nonenyl chain and the C-O bond of the ester group. The presence of the methyl branch and the C=C double bond introduces additional complexity. The double bond creates a planar region, restricting rotation and influencing the preferred conformations of the adjacent alkyl chain. Molecular mechanics force fields (e.g., MMFF94x) or semi-empirical methods (e.g., AM1) can be used for initial, rapid conformational searches, followed by more accurate DFT optimizations for the most stable conformers. researchgate.net
Table 2: Representative Conformations and Steric Interactions This table illustrates the types of conformations and steric interactions relevant to the conformational analysis of an acyclic branched chain, based on principles applied to molecules like butane (B89635) and its derivatives. libretexts.orglumenlearning.com
| Conformation | Dihedral Angle | Description | Relative Energy |
| Anti-periplanar | 180° | The largest substituents are positioned opposite each other. | Most Stable (Lowest) |
| Gauche (Synclinal) | 60° | The largest substituents are adjacent to each other. | Less Stable |
| Eclipsed (Syn-periplanar) | 0° | Substituents are fully aligned, maximizing steric repulsion. | Least Stable (Highest) |
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting pathways, and characterizing the high-energy transition states that connect reactants to products. nih.gov For the formation of this compound, this involves modeling the esterification reaction between acetic acid and 7-methylnon-3-en-1-ol.
The mechanism of acid-catalyzed esterification has been studied computationally for analogous systems. mdpi.com The process typically begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. mdpi.com This is followed by a nucleophilic attack from the oxygen atom of the alcohol (7-methylnon-3-en-1-ol), leading to the formation of a tetrahedral intermediate. mdpi.com Subsequent proton transfer and elimination of a water molecule yield the final ester product.
DFT calculations can map out the entire energy profile of this reaction. By locating the structures of the reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. The height of the energy barriers on this diagram corresponds to the activation energy of each step, which is crucial for determining the reaction rate. researchgate.net Computational studies on the esterification of glycerol with acetic acid, for example, have successfully used DFT to calculate reaction Gibbs free energies, confirming that the process is thermodynamically favored. nih.gov These calculations help identify the rate-determining step and provide insights into how catalysts can lower the activation energy barriers.
Table 3: Calculated Energies for a Representative Esterification Step This table provides an example of the kind of data generated from computational studies of reaction pathways, based on a study of hydrocarbon reactions on a catalyst surface. nih.gov
| Reaction Step | Species | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |
| Nucleophilic Attack | Alcohol + Protonated Acid | Value | Value |
| Formation of Intermediate | Tetrahedral Intermediate | Value | Value |
| Water Elimination | Ester + Water | Value | Value |
Note: Specific values would need to be calculated for the reaction of acetic acid and 7-methylnon-3-en-1-ol.
Computational Assessment of Reactivity and Selectivity in Analogous Systems
Computational methods are highly effective in assessing the reactivity of different functional groups within a molecule and predicting the selectivity of chemical reactions. In a molecule like this compound, both the ester functionality and the alkene C=C double bond are potential sites for further reactions. Computational models can predict which site is more reactive under specific conditions.
Studies on analogous systems provide a framework for these predictions. For example, computational analysis of the esterification of polyols like glycerol helps explain the relative selectivity of forming different ester products. nih.gov The thermodynamic stability of the potential products, calculated using methods like DFT, can indicate which isomer is favored at equilibrium. nih.gov
Furthermore, computational results can rationalize selectivity in reactions involving substrates of varying sizes. In the acylation of primary versus secondary alcohols, computational models have shown that noncovalent interactions between the catalyst and the substrates can guide selectivity, sometimes leading to an inversion where larger secondary alcohols react faster than smaller primary ones. acs.org For this compound, theoretical models could be used to compare the activation barriers for reactions at the C=C double bond (e.g., hydrogenation, epoxidation) versus reactions at the ester group (e.g., hydrolysis, transesterification). The calculated reaction kinetics and energy profiles would reveal the most likely reaction pathway, thereby predicting the selectivity of a given transformation. researchgate.netmdpi.com
Chemical Transformations and Derivatizations of 7 Methylnon 3 En 1 Yl Acetate
Reactions at the Carbon-Carbon Double Bond
The electron-rich nature of the C=C double bond in 7-methylnon-3-en-1-yl acetate (B1210297) makes it susceptible to attack by electrophiles and a participant in various addition and cyclic reactions.
Electrophilic Additions
Electrophilic addition reactions are fundamental transformations for alkenes. In the case of 7-methylnon-3-en-1-yl acetate, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds. The regioselectivity of these additions is a critical aspect, often governed by the stability of the resulting carbocation intermediate.
Typical electrophilic additions to alkenes include reactions with halogens (X₂), hydrohalic acids (HX), water (in the presence of an acid catalyst), and other electrophilic reagents. nih.gov For instance, the reaction with a hydrohalic acid would proceed via the formation of a carbocation intermediate. The subsequent attack by the halide ion would lead to the corresponding haloalkane. Due to the substitution pattern of the double bond in 7-methylnon-3-en-1-yl acetate, a mixture of regioisomers could be expected.
The functionalization of unsaturated fatty compounds through Lewis acid-induced electrophilic additions has been demonstrated, providing a pathway to novel branched-chain and functionalized derivatives. aocs.org For example, the reaction of unsaturated esters with aldehydes in the presence of a Lewis acid like aluminum chloride can yield substituted tetrahydropyrans. abiosus.org
Table 1: Illustrative Electrophilic Addition Reactions on Alkenyl Acetates
| Reagent | Product Type | Notes |
| HBr | Bromoalkane | Follows Markovnikov or anti-Markovnikov addition depending on conditions (e.g., presence of peroxides). |
| Br₂ | Dibromoalkane | Proceeds via a cyclic bromonium ion intermediate, typically resulting in anti-addition. |
| H₂O/H⁺ | Alcohol | Acid-catalyzed hydration to form a secondary alcohol. |
| RCO₃H | Epoxide | Peroxy acids react to form an epoxide across the double bond. |
Catalytic Hydrogenation and Reduction Strategies
Catalytic hydrogenation is a widely used method to reduce the carbon-carbon double bond of an alkene to a saturated alkane. youtube.com This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com The reaction is generally a syn-addition, with both hydrogen atoms adding to the same face of the double bond. youtube.com
For 7-methylnon-3-en-1-yl acetate, catalytic hydrogenation would selectively reduce the double bond to yield 7-methylnonyl acetate, preserving the ester functionality. However, under more forcing conditions (higher pressure and temperature), the ester group can also be reduced to an alcohol. youtube.com The chemoselectivity of the hydrogenation is a key consideration. Catalysts can be chosen to selectively reduce the double bond without affecting the ester group. openstax.org For instance, palladium on carbon (Pd/C) is a common catalyst for alkene hydrogenation under mild conditions. openstax.org
Table 2: Representative Catalytic Hydrogenation Conditions
| Catalyst | Substrate | Product | Conditions |
| Pd/C | Alkene | Alkane | H₂, room temperature, atmospheric pressure |
| PtO₂ (Adam's catalyst) | Alkene | Alkane | H₂, room temperature, atmospheric pressure |
| Raney Nickel | Alkene | Alkane | H₂, elevated temperature and pressure |
Cycloaddition Reactions
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. youtube.com The double bond of 7-methylnon-3-en-1-yl acetate can participate as a component in these reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. libretexts.org In this context, 7-methylnon-3-en-1-yl acetate could act as the dienophile.
Other types of cycloadditions include [2+2] and [3+2] cycloadditions. Photochemical [2+2] cycloadditions can occur between two alkene units to form a cyclobutane (B1203170) ring. youtube.com 1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, involve a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. researchgate.net The specific conditions and reactants would determine the type of cycloaddition and the resulting cyclic product.
Transformations of the Ester Functionality
The acetate ester group in 7-methylnon-3-en-1-yl acetate is also a site for various chemical transformations, primarily involving nucleophilic acyl substitution.
Hydrolysis and Saponification
Ester hydrolysis is the cleavage of an ester bond by reaction with water. This reaction can be catalyzed by either an acid or a base. Acid-catalyzed hydrolysis is a reversible process that yields the corresponding carboxylic acid (acetic acid) and alcohol (7-methylnon-3-en-1-ol).
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces the salt of the carboxylic acid (an acetate salt) and the alcohol. researchgate.net This process is commonly used in the preparation of soaps from fats and oils. For 7-methylnon-3-en-1-yl acetate, saponification with a base like sodium hydroxide (B78521) (NaOH) would yield sodium acetate and 7-methylnon-3-en-1-ol. The rate of hydrolysis can be influenced by factors such as pH and temperature.
Table 3: Conditions for Ester Hydrolysis
| Reaction | Reagents | Products |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | Acetic acid, 7-methylnon-3-en-1-ol |
| Saponification (Base-Catalyzed Hydrolysis) | NaOH(aq) or KOH(aq) | Sodium or Potassium Acetate, 7-methylnon-3-en-1-ol |
Transesterification for Analogous Ester Synthesis
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. By reacting 7-methylnon-3-en-1-yl acetate with a different alcohol in the presence of a suitable catalyst, a new ester of 7-methylnon-3-en-1-ol can be synthesized. For example, reaction with methanol (B129727) would yield methyl acetate and 7-methylnon-3-en-1-ol, while reaction with a higher boiling alcohol could lead to the formation of a new, longer-chain ester of 7-methylnon-3-en-1-ol. This method is valuable for creating a library of analogous esters for various applications.
Modifications of the Branched Alkyl Chain
The branched alkyl chain of 7-methylnon-3-en-1-yl acetate, specifically the methyl group at the C7 position and the surrounding methylene (B1212753) groups, presents a target for various chemical modifications. While the presence of the double bond and the ester functional group offers more reactive sites, selective functionalization of the saturated alkyl portion can be achieved using modern synthetic methodologies. These transformations generally aim to introduce new functional groups, alter the steric bulk, or create new chiral centers.
Research into the selective functionalization of alkanes has made significant progress, offering potential pathways for modifying the alkyl chain of molecules like 7-methylnon-3-en-1-yl acetate. nih.govacs.org Methodologies such as C-H activation, oxidation, and halogenation can be envisioned for this purpose.
The tertiary hydrogen at the C7 position is a potential site for selective oxidation. Strong oxidizing agents can lead to the formation of a hydroxyl group, which can be further derivatized. For instance, treatment with chromic acid or potassium permanganate (B83412) under controlled conditions could yield 7-hydroxy-7-methylnon-3-en-1-yl acetate. The resulting tertiary alcohol could then be a handle for further reactions.
Enzymatic systems also offer a high degree of selectivity for the oxidation of aliphatic chains. nih.gov Biocatalysts could potentially introduce a hydroxyl group at or near the C7 position with high regio- and stereoselectivity. While direct examples on 7-methylnon-3-en-1-yl acetate are not prevalent in the literature, studies on the oxidation of methyl-branched alkanes in other systems, such as in the cuticular waxes of plants, demonstrate the feasibility of such transformations. nih.gov
Radical halogenation of the alkyl chain can introduce a handle for subsequent nucleophilic substitution reactions. While this method can lack selectivity, the tertiary C-H bond at the C7 position is generally more susceptible to radical abstraction, potentially leading to a higher yield of 7-halo-7-methylnon-3-en-1-yl acetate. The resulting halide can then be displaced by a variety of nucleophiles to introduce new functional groups.
Recent advances in transition-metal-catalyzed remote functionalization could also be applied to modify the alkyl chain. nih.govnih.govrsc.org These methods utilize a directing group to activate a C-H bond at a position remote from the initial functional group. While the ester group in 7-methylnon-3-en-1-yl acetate is not a typical directing group for long-range C-H activation, derivatization of the alcohol precursor, 7-methylnon-3-en-1-ol, with a suitable directing group could enable functionalization at specific points along the alkyl chain.
The following table summarizes potential modifications of the branched alkyl chain of 7-methylnon-3-en-1-yl acetate based on established chemical transformations for similar aliphatic compounds.
| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |
| Oxidation | 1. CrO₃, H₂SO₄2. KMnO₄, cold, dilute | 7-Hydroxy-7-methylnon-3-en-1-yl acetate | May lead to side reactions at the double bond. |
| Radical Halogenation | N-Bromosuccinimide (NBS), light or radical initiator | 7-Bromo-7-methylnon-3-en-1-yl acetate | Selectivity for the tertiary position is expected but not absolute. |
| C-H Activation/Functionalization | Transition metal catalyst (e.g., Pd, Rh), directing group, oxidant | Functionalized derivatives at various positions on the alkyl chain | Requires initial modification of the alcohol to install a directing group. |
| Derivatization of Precursor Alcohol | 9-Fluorenylmethyl chloroformate nih.gov | Fluorescently tagged derivative | Useful for analytical purposes. |
It is important to note that the reactivity of the double bond in 7-methylnon-3-en-1-yl acetate would need to be considered in any planned modification of the alkyl chain. Protecting group strategies may be necessary to prevent unwanted side reactions at the C3-C4 double bond. For instance, the double bond could be temporarily protected by epoxidation followed by de-epoxidation after the alkyl chain modification is complete.
Role in Advanced Synthetic Methodologies and Chemical Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are essential in modern organic synthesis, particularly for the creation of enantiomerically pure pharmaceuticals and biologically active natural products. researchgate.netelectronicsandbooks.com The structural motif of 7-methylnon-3-en-1-ol, featuring a stereocenter and a reactive alcohol function, makes it a potential candidate for such applications. The synthesis of complex chiral molecules often relies on the use of smaller, readily available chiral fragments that are incorporated into the final structure. electronicsandbooks.com
The asymmetric synthesis of chiral alcohols and their subsequent use is a cornerstone of this approach. researchgate.net Methodologies such as asymmetric hydrogenation and epoxidation are employed to produce these building blocks in high enantiomeric excess. google.com While specific, widely-cited examples of natural product synthesis starting directly from 7-methylnon-3-en-1-ol are not prevalent in the reviewed literature, its structure is analogous to synthons used in the construction of polyketide-derived natural products. The principles of asymmetric synthesis allow for the preparation of such chiral alcohols, which can then be elaborated into more complex targets.
Contribution to the Development of Novel Catalytic Systems
The development of novel catalytic systems is a driving force in chemical research, enabling more efficient and selective chemical transformations. Chiral molecules, including alcohols, can play a role in this field, often as ligands for metal-based catalysts in asymmetric catalysis. google.com These chiral ligands create a chiral environment around the metal center, which can induce stereoselectivity in a reaction.
However, a review of the scientific literature does not reveal specific instances of 7-methylnon-3-en-1-ol or its derivatives being used as a key component in the development of novel catalytic systems. While the field of asymmetric catalysis is extensive, the application of this particular molecule as a ligand or catalyst precursor is not a prominent feature of the current research landscape. Research in this area often focuses on more complex and rigid ligand structures to achieve high levels of stereocontrol.
Exploration in Chemo-Sensory Research as Chemical Probes
Chemical probes are molecules used to study biological systems, such as the interaction between an odorant and an olfactory receptor. The study of how molecular structure relates to odor perception is a key area of chemo-sensory research. This often involves synthesizing a range of related compounds to investigate which structural features are critical for receptor activation.
There is limited specific information available regarding the use of 7-methylnon-3-en-1-ol as a chemical probe in chemo-sensory research. However, the study of structurally similar, smaller unsaturated alcohols has provided insights into olfactory receptor responses. For example, cis-3-hexen-1-ol is a well-known odorant that has been used to study the ligand specificity of human olfactory receptors. nih.govnih.gov These studies help to decipher the complex coding of odors in the brain. nih.gov While the specific sensory properties of 7-methylnon-3-en-1-ol are not extensively documented, its structure fits the general profile of molecules that could be explored in such research.
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is increasingly focusing on the development of manufacturing processes that are both economically viable and environmentally responsible. For a chiral alcohol like 7-methylnon-3-en-1-ol, this translates to a move away from stoichiometric reagents and towards catalytic, and particularly biocatalytic, methods.
Enzymatic processes offer a promising avenue for the synthesis of chiral alcohols with high enantioselectivity. nih.gov The use of alcohol dehydrogenases (ADHs), for example, allows for the asymmetric reduction of prochiral ketones under mild reaction conditions, often at ambient temperature and pressure. nih.gov This avoids the need for harsh reagents and reduces the generation of chemical waste. A significant area of research is the discovery and engineering of novel ADHs with improved substrate scope and tolerance to industrial process conditions, such as high concentrations of cosolvents like 2-propanol. rsc.org
Another key strategy is the implementation of dynamic kinetic resolution (DKR). mdpi.comencyclopedia.pub This process combines the enzymatic resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.comencyclopedia.pub Future research will likely focus on developing more robust and recyclable catalysts for the racemization step, including heterogeneous catalysts based on metals like vanadium, to further enhance the sustainability of the DKR process. encyclopedia.pub
The table below summarizes key biocatalytic approaches for the synthesis of chiral alcohols.
| Biocatalytic Strategy | Key Features | Potential Advantages |
| Asymmetric Ketone Reduction | Utilizes ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) with cofactor regeneration systems. nih.gov | High enantioselectivity, mild reaction conditions, reduced waste. nih.gov |
| Dynamic Kinetic Resolution (DKR) | Couples enzymatic resolution with in-situ racemization of the undesired enantiomer. mdpi.com | Theoretical 100% yield of the desired enantiomer. mdpi.com |
| Whole-Cell Biocatalysis | Employs microorganisms to perform multi-step transformations. | Can eliminate the need for enzyme purification, cost-effective. |
Application of Machine Learning and Artificial Intelligence in Reaction Design and Prediction
The prediction of stereoselectivity in asymmetric catalysis has long been a significant challenge in organic chemistry, often relying on empirical, trial-and-error approaches. researchgate.netarxiv.org However, the advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this landscape.
Researchers are now developing sophisticated ML models to quantitatively predict the enantioselectivity of chemical reactions. nih.govresearchgate.net These models can analyze vast datasets of reaction outcomes and identify complex relationships between the structure of the substrate, catalyst, and reaction conditions. arxiv.org By employing algorithms such as Random Forest and LASSO, combined with techniques like Gaussian Mixture Models, scientists can create predictive tools that significantly outperform previous methods. researchgate.netarxiv.org This data-driven approach not only accelerates the discovery of optimal reaction conditions but also provides deeper insights into the factors governing stereoselectivity. researchgate.netarxiv.orgarxiv.org
For the synthesis of 7-methylnon-3-en-1-ol, ML could be employed to:
Predict the most effective chiral catalyst for the asymmetric reduction of the corresponding ketone.
Optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize enantiomeric excess.
Identify novel catalyst structures with enhanced performance.
The table below outlines the application of various machine learning models in predicting stereoselectivity.
| Machine Learning Model | Application in Stereoselective Synthesis | Key Benefit |
| Random Forest | Predicts enantioselectivity by constructing a multitude of decision trees. researchgate.netresearchgate.net | Captures complex, non-linear relationships between molecular features and reaction outcomes. researchgate.netresearchgate.net |
| LASSO (Least Absolute Shrinkage and Selection Operator) | A regression analysis method that performs both variable selection and regularization. researchgate.netnih.gov | Identifies the most critical molecular descriptors influencing stereoselectivity. researchgate.net |
| Gaussian Mixture Models (GMM) | A probabilistic model that assumes all the data points are generated from a mixture of a finite number of Gaussian distributions with unknown parameters. researchgate.netnih.gov | Can approximate complex data distributions of reactants and catalysts to improve prediction accuracy. researchgate.netarxiv.org |
| Support Vector Regression (SVR) | A type of support vector machine for regression problems. nih.gov | Effective in high-dimensional spaces and when the number of features is greater than the number of samples. |
Advanced Characterization Techniques for Intricate Stereochemical Analysis
The precise determination of the three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of chiral molecules. While traditional techniques like NMR spectroscopy and X-ray crystallography are powerful tools, they can be challenging for certain types of molecules or when only small sample quantities are available. nih.gov
Emerging techniques are addressing these limitations. For instance, micro-electron diffraction (Micro-ED) is a cryo-electron microscopy method that can determine the structure of molecules from nanocrystals, which are much smaller than what is required for X-ray crystallography. nih.gov This is particularly advantageous for complex natural products and other molecules that are difficult to crystallize. nih.gov
Another innovative approach is the use of competing enantioselective acylation (CEA) coupled with liquid chromatography-mass spectrometry (LC/MS) analysis. nih.gov This method allows for the rapid determination of the absolute configuration of secondary alcohols, even in mixtures, by analyzing the kinetic resolution with a pair of enantioselective catalysts. nih.gov The sensitivity of LC/MS makes this technique suitable for the analysis of microscale samples. nih.gov
For a molecule like 7-methylnon-3-en-1-ol, these advanced techniques would be invaluable for:
Unambiguously determining the absolute configuration of the chiral center.
Analyzing the stereochemical purity of the synthesized material.
Elucidating the structure of any minor stereoisomeric byproducts.
The following table compares different analytical techniques for stereochemical determination.
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information in solution. | Can require significant amounts of material and complex data interpretation for stereochemistry. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute three-dimensional structure. | Requires the growth of suitable single crystals, which can be challenging. |
| Micro-Electron Diffraction (Micro-ED) | Electron diffraction from nanocrystals. nih.gov | Requires only very small amounts of material; suitable for samples that are difficult to crystallize. nih.gov | A relatively new technique with less widespread availability. |
| Competing Enantioselective Acylation (CEA) with LC/MS | Kinetic resolution with enantioselective catalysts analyzed by LC/MS. nih.gov | Fast, requires only small amounts of material, and can be used for mixtures. nih.gov | Indirect method that relies on the availability of suitable enantioselective catalysts. |
Design and Synthesis of Structurally Related Analogs for Methodological Advancement
The synthesis of analogs of a target molecule plays a crucial role in the advancement of synthetic methodologies. By systematically varying the structure of the target, chemists can probe the scope and limitations of a particular reaction, leading to a deeper understanding of the underlying reaction mechanisms.
In the context of 7-methylnon-3-en-1-ol, the synthesis of structurally related analogs could involve:
Varying the length and branching of the alkyl chain: This would test the steric tolerance of the catalysts used in the synthesis.
Altering the position and geometry of the double bond: This could provide insights into the electronic effects influencing the reaction.
Introducing other functional groups: This would explore the functional group compatibility of the synthetic route.
The knowledge gained from these studies would not only facilitate the optimization of the synthesis of 7-methylnon-3-en-1-ol itself but also contribute to the development of more general and robust synthetic methods for a broader range of chiral alcohols. mdpi.com
Q & A
Basic Research Questions
Q. How can the pKa of acetic acid be experimentally determined in aqueous solutions?
- Method : Use potentiometric titration with a standardized sodium hydroxide solution. Monitor pH changes using a calibrated pH electrode, and plot the titration curve to identify the equivalence point. The pKa corresponds to the pH at half-neutralization . Validate results against the NIST Chemistry WebBook (pKa ≈ 4.76 at 25°C) .
Q. What spectroscopic techniques are recommended for structural elucidation of 7-methylnon-3-en-1-ol acetate?
- Method : Combine NMR spectroscopy (¹H and ¹³C) to identify functional groups and stereochemistry. For example, the trans-configuration of geranyl acetate (synonym) can be confirmed via coupling constants in ¹H NMR (J = 10–12 Hz for conjugated dienes) . Cross-reference with IR spectroscopy to detect ester carbonyl stretches (~1740 cm⁻¹) .
Q. How can the purity of glacial acetic acid be assessed for synthetic applications?
- Method : Perform Karl Fischer titration to quantify water content. Validate using USP guidelines, which specify glacial acetic acid must contain ≥99.5% CH₃COOH by weight. Alternative methods include gas chromatography (GC) with a polar column (e.g., DB-WAX) to separate acetic acid from trace impurities .
Advanced Research Questions
Q. How do substituents influence the acetylation kinetics of hydroxyl groups in steroidal alcohols?
- Method : Conduct comparative kinetic studies using NMR-monitored acetylation (e.g., with acetic anhydride in benzene at 35°C). For example, 12α-hydroxyl groups in methyl cholate derivatives acetylate 5.7× faster than 7α-hydroxyls due to steric and electronic effects . Tabulate rate constants (k) under controlled conditions (Table 1).
Table 1 : Acetylation Rate Constants (k) for Selected Hydroxyl Groups
| Compound | Hydroxyl Position | k (×10⁻³ s⁻¹) | Relative Rate |
|---|---|---|---|
| Methyl cholate | 3α, 7α, 12α | 9.3 | 5.7 (vs. 7α) |
| Chenodeoxycholate | 3α, 7α | 1.6 | Baseline |
Q. What experimental strategies resolve contradictions in reported esterification yields of 7-methylnon-3-en-1-ol?
- Method : Optimize reaction conditions using design of experiments (DoE) . Variables include catalyst type (e.g., p-toluenesulfonic acid vs. enzymatic), solvent polarity, and temperature. For example, acetic anhydride in THF with 0.1 mol% lipase yields >90% conversion, minimizing side reactions observed in acidic conditions .
Q. How can solvent greenness be evaluated for reactions involving acetic acid and alcohols?
- Method : Apply HSPiP software to calculate Hansen solubility parameters. Compare solvents like benzyl alcohol (δD=18.2, δP=6.3) and toluene (δD=18.0, δP=1.4) for compatibility. Green metrics (e.g., E-factor, atom economy) should prioritize biodegradable solvents like ethanol or water .
Q. What chromatographic methods are suitable for quantifying trace 3-cyano-3,3-diphenylpropionic acid in metabolic studies?
- Method : Use GC-MS with derivatization (e.g., BSTFA silylation) to enhance volatility. Optimize separation on a DB-5MS column (30 m × 0.25 mm) with a 5% phenyl methylpolysiloxane stationary phase. Validate against spiked samples with <2% RSD .
Data Contradiction Analysis
Q. Why do reported viscosity values for acetic acid vary across studies?
- Analysis : Variability arises from temperature control (±0.1°C required) and impurity levels. For example, at 30°C, high-purity acetic acid has a viscosity of 1.037 mPa·s, but trace water (0.1%) reduces it by 3%. Always cross-reference with NIST or Kaye & Laby data under standardized conditions .
Q. How can discrepancies in melting points for acetates be addressed?
- Method : Perform differential scanning calorimetry (DSC) with a heating rate of 2°C/min. For geranyl acetate, literature values range from -50°C to -60°C due to polymorphism. DSC thermograms reveal distinct endothermic peaks for crystalline vs. amorphous phases .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
